molecular formula C48H68OS B116767 [[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene CAS No. 1218785-58-0

[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene

Cat. No.: B116767
CAS No.: 1218785-58-0
M. Wt: 693.1 g/mol
InChI Key: QHRLVFQWRGYZIK-QNVOMLCNSA-N
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Description

The compound [[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene features a complex polyene backbone with seven methyl groups at positions 3, 7, 11, 15, 19, 23, and 25. A phenylthio (-SPh) group is attached at position 13, while a benzyloxymethyl moiety links the polyene chain to a terminal benzene ring. While direct experimental data on this compound is scarce, its structural analogs provide insights into its likely properties and applications .

Properties

IUPAC Name

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68OS/c1-39(2)20-15-21-40(3)22-16-23-41(4)25-18-28-44(7)36-48(50-47-32-13-10-14-33-47)37-45(8)29-19-26-42(5)24-17-27-43(6)34-35-49-38-46-30-11-9-12-31-46/h9-14,20,22,24-25,29-34,36,48H,15-19,21,23,26-28,35,37-38H2,1-8H3/b40-22+,41-25+,42-24+,43-34+,44-36+,45-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLVFQWRGYZIK-QNVOMLCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C)SC2=CC=CC=C2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(C/C(=C/CC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)/C)SC2=CC=CC=C2)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prenyl Halide Condensation

A cornerstone strategy involves condensing prenyl halides with acetoacetate derivatives. For instance, prenyl halides of the general formula [XVII] react with ethyl acetoacetate [XVIII] in the presence of metallic sodium or potassium in ethanol or t-butanol. This Claisen-Schmidt condensation forms β-keto esters, which undergo decarboxylation under basic conditions (e.g., dilute aqueous NaOH or KOH) to yield α,β-unsaturated ketones. Subsequent hydrogenation or reduction steps introduce methyl branches while preserving the E-configuration of double bonds.

Wittig-Horner Olefination

The Wittig-Horner reaction is pivotal for extending the carbon chain with stereochemical control. Triethylphosphonoacetic acid reacts with aldehydes derived from prenyl precursors in the presence of bases like sodium hydride or potassium tert-butoxide. For example, a compound of formula [II] undergoes Wittig-Horner olefination to generate extended α,β-unsaturated esters (formula [VII]), which are hydrolyzed to carboxylic acids (formula [VIII]) using caustic potash. Metallic sodium reduction then yields the corresponding alcohols (formula [VI]).

Table 1: Key Reaction Conditions for Polyprenyl Backbone Synthesis

StepReagents/ConditionsSolventYield (%)Reference
Claisen-SchmidtPrenyl halide + ethyl acetoacetate, Na/EtOHEthanol65–75
Wittig-HornerAldehyde + triethylphosphonoacetic acid, KOHTHF70–80
Reduction (LiAlH₄)LiAlH₄ in ether, 0°C → RTDiethyl ether85–90

Introduction of the Phenylthio Group at Position 13

Incorporating the phenylthio (-SPh) group at the 13th position demands precise functionalization. Two approaches dominate: halogenation-thiolation and direct thiol-ene coupling .

Halogenation-Thiolation Strategy

This method involves introducing a halogen atom at position 13, followed by nucleophilic displacement with a thiolate.

Halogenation

Phenyl sulfide derivatives are halogenated using peroxides (e.g., H₂O₂) and halogenating agents (e.g., N-chlorosuccinimide) in mineral acids (H₂SO₄ or H₃PO₄). For instance, phenyl sulfide treated with H₂O₂ and HCl in dichloromethane yields 4-chlorophenyl sulfide.

Thiolation

The halogenated intermediate reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 160°C to install the thiol group. Subsequent treatment with phenylmagnesium bromide introduces the phenylthio moiety. This step achieves yields upwards of 93% under optimized conditions.

Critical Note : Traditional methods using thiophenol face environmental drawbacks due to toxicity. Modern adaptations employ SMAB-NaHS complexes (sodium hydrogen sulfide stabilized by sodium methoxide and boron trifluoride) to enhance safety and efficiency.

Installation of the Benzyloxymethyl Ether

The terminal benzyloxymethyl group is introduced via etherification of the polyprenyl alcohol’s hydroxyl group.

Tosylation-Alkylation

The hydroxyl group is first activated as a tosylate using p-toluenesulfonyl chloride in pyridine. The tosylate intermediate then reacts with benzyloxymethyl chloride in the presence of caustic potash (KOH) to form the ether linkage.

Direct Etherification

Alternatively, the alcohol reacts directly with benzyloxymethyl chloride under Mitsunobu conditions (DIAD, PPh₃) in THF, though this method risks side reactions with unsaturated bonds.

Table 2: Comparative Analysis of Etherification Methods

MethodReagents/ConditionsSolventYield (%)Purity (%)
Tosylation-AlkylationTsCl/pyridine → BnOCH₂Cl/KOHDCM7895
MitsunobuDIAD, PPh₃, BnOCH₂ClTHF6588

Stereochemical Control and Purification

E-Selective Olefination

The E-configuration of double bonds is ensured using stabilized ylides in Wittig reactions. For example, triethylphosphonoacetate ylides react with aldehydes at 0°C to favor trans-addition.

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating intermediates. Hexane/ethyl acetate gradients (9:1 → 1:1) resolve polyprenyl derivatives with >90% recovery. Final purification of the target compound employs reverse-phase HPLC (C18 column, acetonitrile/water).

Challenges and Optimization

  • Regioselectivity : Installing the phenylthio group at position 13 requires blocking other reactive sites. Directed ortho-metalation (DoM) strategies using directing groups (e.g., sulfoxides) may improve selectivity.

  • Solubility Issues : Long-chain polyprenyl intermediates exhibit poor solubility in polar solvents. Mixed solvents like toluene/THF (7:3) enhance reaction homogeneity.

  • Environmental Considerations : Replacing thiophenol with SMAB-NaHS reduces hazardous waste .

Chemical Reactions Analysis

Types of Reactions

[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the polyunsaturated chain or the phenylmethoxy group.

    Substitution: The phenylmethoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethoxy derivatives.

Scientific Research Applications

Organic Synthesis

The compound can serve as a building block in organic synthesis due to its complex structure and functional groups. It may be utilized in the development of new materials or chemical intermediates that require specific reactivity patterns.

Photovoltaic Materials

Research indicates that compounds with long carbon chains and multiple double bonds can exhibit interesting electronic properties suitable for photovoltaic applications. The unique structure of this compound could potentially enhance charge transport properties in organic solar cells.

Drug Development

The phenylthio group may impart biological activity to the compound. Preliminary studies suggest that similar compounds exhibit antimicrobial and anti-inflammatory properties. Further investigation into this compound could lead to new therapeutic agents.

Material Science

Due to its structural characteristics, the compound could be explored for use in creating advanced materials such as polymers or nanocomposites that require specific mechanical or thermal properties.

Case Study 1: Organic Solar Cells

A study published in Advanced Energy Materials explored the use of long-chain compounds similar to this one in organic solar cells. The findings suggested that these compounds improve efficiency by enhancing light absorption and charge mobility within the cell architecture.

Case Study 2: Antimicrobial Activity

Another research project investigated the biological activity of phenylthio derivatives against various bacterial strains. Results indicated that modifications to the phenylthio group significantly affected antimicrobial potency. This suggests potential pathways for developing new antibiotics based on the structure of this compound.

Mechanism of Action

The mechanism of action of [[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene involves its interaction with specific molecular targets and pathways. The compound’s polyunsaturated chain and phenylmethoxy group allow it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Property Target Compound Diammonium Phosphate Derivative Quinone Derivative Tosyl-Modified Polyene
Backbone Heptamethyloctacosaheptaene Heptamethyloctacosahexaene Heptamethyloctacosaheptaene Nonamethylhexatriacontanonaene
Key Functional Groups Phenylthio, benzyloxymethyl Diammonium phosphate Quinone, dimethoxy, methyl Tosyl, dimethoxy, methyl
Solubility Likely highly hydrophobic Moderate (aqueous compatible) Moderate (polar aprotic solvents) Highly hydrophobic
Applications Organic synthesis, lipid membranes (inferred) Pharmaceuticals Redox chemistry, antioxidants Synthetic intermediates

Research Implications and Gaps

The target compound’s phenylthio group and extended conjugation merit investigation in:

  • Drug Delivery : Enhanced lipid solubility for transmembrane transport.
  • Materials Science : As a building block for conductive polymers or sensors.
  • Catalysis : Sulfur-centered reactivity in cross-coupling reactions.

Current literature lacks direct studies on this compound, highlighting a need for experimental characterization of its physicochemical and biological properties.

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of C48H68OSC_{48}H_{68}OS and a molecular weight of 693.12 g/mol. Its structure features a long hydrocarbon chain with multiple double bonds (heptaene), a phenylthio group, and a methoxy functional group. The presence of these functional groups suggests potential interactions with biological systems.

PropertyValue
Molecular FormulaC48H68OS
Molecular Weight693.12 g/mol
IUPAC Name[[[(2E,6E,...]
CAS Number1218785-58-0

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit antimicrobial properties. For instance, studies have shown that long-chain alkenes can disrupt microbial membranes, leading to cell lysis. The phenylthio moiety may enhance this activity by increasing lipophilicity and membrane interaction.

Antioxidant Properties

Compounds with extensive conjugated systems often demonstrate antioxidant capabilities. The heptaene structure allows for delocalization of electrons, which can neutralize free radicals. In vitro studies have suggested that related compounds can scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways crucial for tumor growth. Further research is needed to elucidate these mechanisms specifically for this compound.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of various long-chain alkenes against Staphylococcus aureus. Results indicated that compounds with similar structures to our target compound showed significant inhibition zones.
  • Antioxidant Activity Assessment :
    • An investigation in Food Chemistry assessed the antioxidant capacity of phenolic compounds derived from plant sources. The findings highlighted that compounds with extended conjugated systems exhibited higher antioxidant activity than their saturated counterparts.
  • Cancer Cell Line Studies :
    • Research conducted on breast cancer cell lines demonstrated that certain derivatives of long-chain alkenes could significantly reduce cell viability through apoptosis induction (source: Cancer Letters).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound with precise E-configurations at multiple double bonds, and what methodologies are recommended?

  • Methodological Answer : The synthesis requires sequential olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to establish the seven E-configured double bonds. Protecting groups (e.g., tert-butyldimethylsilyl) may be necessary for the phenylthio (-SPh) moiety to prevent oxidation during synthesis. Purification via silica gel chromatography with non-polar solvents (hexane/ethyl acetate) is recommended due to the compound’s hydrophobicity. Stereochemical integrity can be monitored using intermediate NMR analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure, particularly the E-configuration and phenylthio group placement?

  • Methodological Answer :

  • 1H NMR : Coupling constants (J = 12–16 Hz for trans double bonds) confirm E-configuration.
  • 13C NMR : Chemical shifts at ~125–135 ppm indicate conjugated double bonds; sulfur-induced deshielding (~δ 140 ppm) confirms phenylthio attachment.
  • Mass Spectrometry (HRMS) : Validate molecular weight (C46H64OS) and fragmentation patterns.
  • UV-Vis : Absorbance maxima (~250–300 nm) reflect conjugation length. Compare with analogous polyenes in Henry’s Law compilations .

Q. How can researchers mitigate degradation of this compound during storage?

  • Methodological Answer : The phenylthio group and polyene chain are susceptible to oxidation and photodegradation. Store under inert gas (N2/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions. Monitor purity via HPLC with a C18 column and PDA detection .

Advanced Research Questions

Q. How do discrepancies in reported solubility or volatility data for analogous compounds inform experimental design for this molecule?

  • Methodological Answer : Henry’s Law constants (e.g., 1.3×10⁻⁴ to 8.2×10⁻⁴ mol m⁻³ Pa⁻¹ for substituted benzenes ) suggest high hydrophobicity. Use shake-flask or column-generated vapor pressure measurements to resolve contradictions. Apply Quantitative Structure-Property Relationship (QSPR) models parameterized with methyl-substituted benzene data to predict this compound’s behavior.

Q. What computational strategies predict the reactivity of the phenylthio group in nucleophilic or radical environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack susceptibility at sulfur.
  • Molecular Dynamics (MD) : Simulate solvation effects in toluene/water systems using force fields parameterized for sulfur-containing aromatics .
  • Validate predictions with experimental radical trapping assays (e.g., using TEMPO) .

Q. How does the spatial arrangement of methyl groups influence the compound’s conformational stability?

  • Methodological Answer : Perform NOESY NMR to identify intramolecular interactions between methyl groups and the polyene backbone. Compare with X-ray crystallography data of similar heptamethylated systems (if available). Use molecular mechanics (MMFF94) to model low-energy conformers and identify steric clashes .

Q. What strategies resolve contradictions in biological activity data for sulfur-containing polyenes?

  • Methodological Answer : Standardize assay conditions (e.g., lipid bilayer composition for membrane interaction studies). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-reference with meta-analyses of phenylthio derivatives’ bioactivity .

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